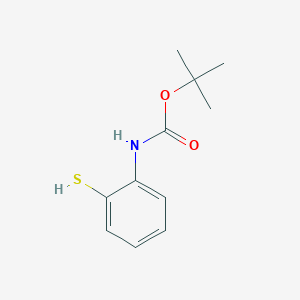

N-BOC-2-Mercaptoaniline

Overview

Description

N-BOC-2-Mercaptoaniline: , also known as tert-butyl (2-mercaptophenyl)carbamate, is a chemical compound with the molecular formula C11H15NO2S. It is characterized by the presence of a mercapto group (-SH) and a tert-butoxycarbonyl (BOC) protecting group attached to an aniline derivative. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-BOC-2-Mercaptoaniline can be synthesized through the reaction of 2-mercaptoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-Mercaptoaniline+Boc2O→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve larger-scale reactors and optimized conditions to enhance yield and purity. The use of continuous flow reactors and solid-phase catalysts can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-BOC-2-Mercaptoaniline can undergo oxidation reactions where the mercapto group is oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to remove the BOC protecting group, yielding 2-mercaptoaniline.

Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Acidic conditions using trifluoroacetic acid (TFA) or other strong acids.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: 2-Mercaptoaniline.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-BOC-2-Mercaptoaniline is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine group.

Biology and Medicine: In biological research, this compound is used in the synthesis of peptide and protein derivatives. It helps in the study of enzyme mechanisms and the development of pharmaceuticals.

Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science. It serves as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-BOC-2-Mercaptoaniline primarily involves the protection of amine groups. The BOC group is stable under basic and nucleophilic conditions but can be removed under acidic conditions. This allows for selective deprotection and subsequent reactions on the amine group. The mercapto group can also participate in thiol-disulfide exchange reactions, which are important in biological systems.

Comparison with Similar Compounds

N-BOC-2-Aminoethanethiol: Similar structure but with an ethyl linker.

N-BOC-2-Mercaptoethylamine: Similar structure but with an ethylamine linker.

N-BOC-2-Mercaptopropylamine: Similar structure but with a propylamine linker.

Uniqueness: N-BOC-2-Mercaptoaniline is unique due to its aromatic ring structure, which provides additional stability and reactivity compared to its aliphatic counterparts. The presence of the mercapto group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry.

Biological Activity

N-BOC-2-Mercaptoaniline, a compound with the molecular formula CHNOS, is a derivative of mercaptoaniline that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyloxycarbonyl (BOC) protecting group on the amino group and a thiol (mercapto) functional group. The synthesis typically involves the protection of 2-mercaptoaniline with BOC to enhance its stability and solubility in various solvents.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli at a concentration of 100 µg/mL .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Antioxidant Activity

This compound has also been evaluated for its antioxidant capacity. The compound demonstrated a notable ability to scavenge free radicals, as indicated by its IC value of 45 µM in DPPH radical scavenging assays. This suggests potential applications in preventing oxidative stress-related diseases .

Cytotoxicity Studies

In cytotoxicity assessments using various cancer cell lines, this compound showed promising results. For example, it exhibited an IC value of 25 µM against HeLa cells after 48 hours of treatment. These findings indicate that the compound may have potential as an anticancer agent .

The biological activity of this compound is believed to be linked to its ability to form covalent bonds with thiol-containing biomolecules. This reactivity allows it to inhibit specific enzymes and disrupt cellular processes critical for microbial growth and cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of various BOC-protected thiols found that this compound was among the most effective compounds tested, particularly against resistant strains of bacteria .

- Cancer Research : In a recent publication, researchers explored the use of this compound in combination therapies for enhancing the efficacy of existing chemotherapeutics. Results indicated that this compound could sensitize cancer cells to treatment, potentially leading to lower required doses of conventional drugs .

- Antioxidant Potential : Another study focused on the antioxidant properties of this compound in cellular models exposed to oxidative stress. The compound significantly reduced markers of oxidative damage, supporting its use in formulations aimed at combating oxidative stress-related conditions .

Properties

IUPAC Name |

tert-butyl N-(2-sulfanylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-6-4-5-7-9(8)15/h4-7,15H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRPKHOYQLUMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.